BE“GHE Foundational & Exploratory

Check Availability & Pricing

IUPAC name for 4-Chloro-5-isopropylpyrimidine.

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 4-Chloro-5-isopropylpyrimidine
CAS No.: 1015846-32-8
Cat. No.: B1416246

Get Quote

An In-Depth Technical Guide to 4-Chloro-5-isopropylpyrimidine: Synthesis, Reactivity, and

Applications in Drug Discovery

Introduction

4-Chloro-5-isopropylpyrimidine stands as a pivotal heterocyclic building block within the
landscape of medicinal chemistry and synthetic organic chemistry. As a substituted pyrimidine,
it belongs to a class of compounds that are foundational to numerous biologically active
molecules, including nucleic acids and a wide array of pharmaceuticals. The strategic
placement of a reactive chlorine atom at the 4-position and an isopropyl group at the 5-position
imparts a unique combination of reactivity and structural complexity. The chloro group serves
as a versatile synthetic handle, primarily for nucleophilic substitution reactions, allowing for the
facile introduction of diverse functional groups. This capability makes 4-chloro-5-
isopropylpyrimidine an invaluable intermediate for constructing libraries of novel compounds
for drug discovery programs. This technical guide provides a comprehensive overview of its
chemical properties, a detailed methodology for its synthesis, an exploration of its reactivity,
and a discussion of its applications for researchers, scientists, and drug development
professionals.
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Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of 4-Chloro-5-
isopropylpyrimidine is crucial for its effective use in a laboratory setting. These properties
dictate storage conditions, solvent selection, and reaction setup.

Property Value Source(s)

4-chloro-5-(propan-2-

IUPAC Name o [1]
yl)pyrimidine
4-Chloro-5-

Synonyms isopropylpyrimidine, 4-Chloro- [1]

5-(1-methylethyl)-pyrimidine

CAS Number 1015846-32-8 [1]
Molecular Formula C7HoCIN2 [1]
Molecular Weight 156.61 g/mol [1]
Canonical SMILES CC(C)C1=CN=CN=C1CI

Expected to be a colorless to

Appearance pale yellow liquid or low-
melting solid
Boiling Point Data not available [1]

Expected to be soluble in

common organic solvents like
Solubility dichloromethane, ethyl [2]

acetate, and THF. Insoluble in

water.

Store in a dry, sealed container
Storage _ . [1]
in a cool, well-ventilated place.

Synthesis of 4-Chloro-5-isopropylpyrimidine
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The most established and industrially scalable method for the synthesis of 4-chloropyrimidines
is the chlorination of their corresponding 4-hydroxypyrimidine (which exists in tautomeric
equilibrium with the more stable pyrimidin-4-one) precursors.[3][4] This transformation is
typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCI3).

Proposed Synthetic Workflow

The synthesis of 4-Chloro-5-isopropylpyrimidine logically proceeds from the precursor, 5-
isopropylpyrimidin-4(3H)-one. This precursor can be synthesized through the condensation of
formamidine with an appropriate three-carbon building block, such as ethyl 2-formyl-3-
methylbutanoate. The subsequent chlorination is the key step to furnishing the target molecule.

Synthesis Pathway

POCI3
(Phosphorus Oxychloride)
Optional: Organic Base (e.g., DIPEA)
Heat (Reflux)

Fig. 1: Synthesis of 4-Chloro-5-isopropylpyrimidine.

(5-Isopropylpyrimidin-4(3H)-onej

lChlorination

(4-ChIoro-5-isopropylpyrimidine]

Click to download full resolution via product page

Detailed Experimental Protocol

This protocol is based on well-established procedures for the chlorination of similar
pyrimidinone substrates.[4]
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Materials:

5-isopropylpyrimidin-4(3H)-one (1.0 eq)

Phosphorus oxychloride (POCIs) (5.0 - 10.0 eq)
N,N-Diisopropylethylamine (DIPEA) (optional, 0.1 - 0.5 eq)

Toluene or another high-boiling inert solvent

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Ethyl acetate or Dichloromethane (for extraction)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 5-isopropylpyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5.0 -
10.0 eq). Note: This reaction should be performed in a well-ventilated fume hood due to the
corrosive and toxic nature of POCls.

Addition of Base (Optional): An organic base such as N,N-Diisopropylethylamine (DIPEA)
can be added to catalyze the reaction and neutralize the HCI generated in situ.[5] Add DIPEA
(0.1 - 0.5 eq) dropwise to the suspension.

Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for
2-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b.
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This
step is highly exothermic and will guench the excess POCIs. c. Neutralize the acidic aqueous
solution by the slow addition of a saturated aqueous solution of sodium bicarbonate
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(NaHCO:s) until the pH is approximately 7-8. d. Transfer the mixture to a separatory funnel
and extract the product with ethyl acetate or dichloromethane (3x).

 Purification: a. Combine the organic layers and wash with brine. b. Dry the organic layer over
anhydrous magnesium sulfate or sodium sulfate. c. Filter the drying agent and concentrate
the solvent under reduced pressure using a rotary evaporator. d. The crude product can be
purified by vacuum distillation or column chromatography on silica gel to yield pure 4-
Chloro-5-isopropylpyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-5-isopropylpyrimidine is dominated by the reactivity of the
C4-chloro substituent. The pyrimidine ring is an electron-deficient system, which makes the
carbon atoms attached to electronegative atoms (like chlorine) highly susceptible to
nucleophilic attack. This proceeds via a nucleophilic aromatic substitution (SnAr) mechanism.

Nucleophilic Aromatic Substitution (SnAr)

The chloro group at the 4-position is an excellent leaving group and is readily displaced by a
wide variety of nucleophiles.[6][7][8] This versatility allows for the introduction of diverse
functional groups, which is a cornerstone of modern medicinal chemistry for exploring
structure-activity relationships (SAR).

General SnAr Reactivity

—(4-Chloro-5»isopropylpyrimidine) Fig. 2: Common Nucleophilic Substitution Reactions.

R-B(OH): / R-SnBus
(Suzuki/gtille Coupling)

\4 A4

4-Alkoxy/Aryloxy Derivative 4-Amino Derivative 4-Thioether Derivative 4»A|'kynyI/AryI Denyanve
(via Cross-Coupling)

R-O~ (e.g., NaOMe) R2NH|(e.qg., Piperidine) R-S~ (e.g., NaSPh)
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Scope of Nucleophiles

The reaction is compatible with a broad range of nucleophiles, enabling the synthesis of
diverse pyrimidine derivatives.

Nucleophile Type Example Reagent(s) Product Class

) Sodium methoxide (NaOMe),
O-Nucleophiles Ethers, Aryl ethers
Phenols

) Ammonia, Primary/Secondary Primary, Secondary, and
N-Nucleophiles ] ] ]
amines Tertiary amines

] Sodium thiophenoxide )
S-Nucleophiles Thioethers
(NasPh)

Organometallic reagents (e.qg.,

) in Suzuki, Stille, or Biaryls, Alkylated or
C-Nucleophiles ) ] o
Sonogashira cross-coupling Alkynylated pyrimidines
reactions)

The chlorine atom can also facilitate metal-catalyzed cross-coupling reactions, further
expanding the synthetic possibilities to include the formation of carbon-carbon bonds.[9]

Applications in Drug Discovery

Halogenated pyrimidines are considered "privileged scaffolds" in medicinal chemistry due to
their prevalence in FDA-approved drugs and biologically active compounds.[10] The chloro-
substituent is not merely a reactive handle; it can also profoundly influence a molecule's
pharmacokinetic and pharmacodynamic properties through steric and electronic effects, and by
participating in halogen bonding.[11]

While specific drugs derived directly from 4-Chloro-5-isopropylpyrimidine are not publicly
documented, its value lies in its role as a versatile intermediate.[11] Drug development
programs frequently synthesize libraries of compounds based on a core scaffold like 5-
isopropylpyrimidine. By reacting 4-Chloro-5-isopropylpyrimidine with hundreds or thousands
of different amines, alcohols, or other nucleophiles, researchers can rapidly generate a large
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number of diverse molecules for high-throughput screening against biological targets such as
kinases, proteases, or G-protein coupled receptors.

Safety and Handling

Based on safety data for structurally similar chloropyrimidines, 4-Chloro-5-
isopropylpyrimidine should be handled with care, assuming it possesses similar toxicological
properties.[12][13][14]

Expected Hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Precautionary Measure Recommendation Source(s)

Work in a well-ventilated
) ) chemical fume hood. Ensure
Engineering Controls ] [14]
eyewash stations and safety

showers are accessible.

Wear chemical-resistant
Personal Protective Equipment  gloves (e.g., nitrile), safety [13]
(PPE) goggles or a face shield, and a

lab coat.

Avoid contact with skin, eyes,
] and clothing. Do not breathe
Handling [12]
vapors. Wash hands

thoroughly after handling.

Store in a tightly sealed

container in a cool, dry place
Storage away from incompatible [1]

materials like strong oxidizing

agents.

Dispose of waste in
Disposal accordance with local, state, [13]

and federal regulations.

Disclaimer: This information is based on analogous compounds. Always consult the specific
Safety Data Sheet (SDS) provided by the supplier before handling 4-Chloro-5-
isopropylpyrimidine.

Conclusion

4-Chloro-5-isopropylpyrimidine is a highly valuable and versatile intermediate in synthetic
chemistry. Its utility is primarily derived from the reactive C4-chloro group, which allows for a
wide range of nucleophilic substitution and cross-coupling reactions. This reactivity enables the
straightforward synthesis of diverse libraries of 4,5-disubstituted pyrimidines, a scaffold of
significant interest in the development of new therapeutic agents. A thorough understanding of
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its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this potent
building block in research and drug discovery endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 1015846-32-8 | 4-Chloro-5-isopropylpyrimidine - Synblock [synblock.com]

2. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]

3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google
Patents [patents.google.com]

4. japsonline.com [japsonline.com]

5. carlroth.com:443 [carlroth.com:443]

6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-
methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC
Publishing) [pubs.rsc.org]

7. arkat-usa.org [arkat-usa.org]

8. researchgate.net [researchgate.net]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2022090101
https://www.inno-pharmchem.com/news/the-essential-role-of-4-chloro-5-fluoropyrimidine-in-targeted-drug-delivery-systems-31456935.html
https://www.researchgate.net/publication/257351052_Nucleophilic_substitution_and_ring_transformation_reactions_with_4-chloro-6-ethyl-3-nitropyrano32-cquinoline-256H-dione
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Lumen)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.06%3A_Extra_Topics_on_Nucleophilic_Substitution_Reactions
https://www.carlroth.com/medias/SDB-4105-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyMDN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU2ODg1MjE3NTgucGRmfGU5YjQyYjM0YjM5YjYwYjQyYjYyYjM5YjYwYjQyYjYyYjM5YjYwYjQyYjYyYjM5YjYwYjQyYjYyYjM5YjYwYjQyYjYy
https://www.benchchem.com/product/b1416246?utm_src=pdf-custom-synthesis#bc-rfq
https://www.synblock.com/product/1015846-32-8.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51075334.htm
https://patents.google.com/patent/CN110372602A/en
https://patents.google.com/patent/CN110372602A/en
https://japsonline.com/admin/php/uploads/187_pdf.pdf
https://www.carlroth.com/medias/SDB-4105-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzNDExOTd8YXBwbGljYXRpb24vcGRmfGFESmlMMmczWmk4NU1UZ3lNamM1TURjek9ESXlMMU5FUWw4ME1UQTFYMEZWWDBWT0xuQmtaZ3w3ZjM0OTc3OTkzNGE3NmYxNWExZmZkODYyOTY5MDdkYmVhYTU4NWFkNzliY2E5ODFhZGJhMjQ3MDc5ZTE4ZGQz
https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001172
https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001172
https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001172
https://www.arkat-usa.org/get-file/44236/
https://www.researchgate.net/publication/269490835_Nucleophilic_substitution_and_ring_transformation_reactions_with_4-chloro-6-ethyl-3-nitropyrano32-cquinoline-256H-dione
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416246?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

9. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nim.nih.gov]

11. nbinno.com [nbinno.com]

12. fishersci.co.uk [fishersci.co.uk]
13. aksci.com [aksci.com]

14. fishersci.com [fishersci.com]

To cite this document: BenchChem. [[IUPAC name for 4-Chloro-5-isopropylpyrimidine.].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1416246/docs#iupac-name-for-4-chloro-5-
isopropylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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